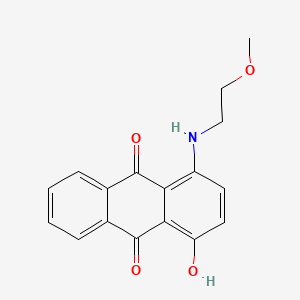

1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 264-214-8, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula (C_8H_{12}N_4). This compound is known for its ability to decompose thermally, producing free radicals that initiate polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{CH}_3\text{C}(\text{CN})(\text{OH})\text{CH}_3 + \text{N}_2\text{H}_4 \rightarrow (\text{CH}_3\text{C}(\text{CN})\text{N}_2\text{C}(\text{CH}_3))_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition can be represented as:

[ (\text{CH}_3\text{C}(\text{CN})\text{N}_2\text{C}(\text{CH}_3))_2 \rightarrow 2\text{CH}_3\text{C}(\text{CN})\text{N}_2\cdot ]

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve the compound and facilitate the reaction.

Major Products Formed

The primary products of the decomposition reaction are free radicals, which can then initiate polymerization reactions. These free radicals are highly reactive and can react with monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:

Polymerization Initiator: It is commonly used to initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Controlled Radical Polymerization: It is used in techniques such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization.

Biological Studies: It is used in studies involving the generation of free radicals and their effects on biological systems.

Material Science: It is used in the synthesis of various polymeric materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to produce free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets in these reactions are the double bonds of the monomers, which are broken to form new bonds, leading to the formation of polymers.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is similar to other radical initiators such as benzoyl peroxide and potassium persulfate. it has unique properties that make it particularly useful in certain applications:

Thermal Stability: It has a higher thermal stability compared to benzoyl peroxide, making it suitable for reactions requiring higher temperatures.

Solubility: It is more soluble in organic solvents compared to potassium persulfate, making it easier to use in organic polymerization reactions.

List of Similar Compounds

- Benzoyl peroxide

- Potassium persulfate

- Azobisisobutyronitrile (AIBN)

Properties

CAS No. |

63467-00-5 |

|---|---|

Molecular Formula |

C17H15NO4 |

Molecular Weight |

297.30 g/mol |

IUPAC Name |

1-hydroxy-4-(2-methoxyethylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C17H15NO4/c1-22-9-8-18-12-6-7-13(19)15-14(12)16(20)10-4-2-3-5-11(10)17(15)21/h2-7,18-19H,8-9H2,1H3 |

InChI Key |

ANAJKKQWLIBRSM-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.